5-Adamantan-1-yl-3-trifluoromethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Adamantan-1-yl-3-trifluoromethyl-1H-pyrazole is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of a trifluoromethyl group and a pyrazole ring into the adamantane structure enhances the compound’s chemical properties, making it valuable for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Adamantan-1-yl-3-trifluoromethyl-1H-pyrazole typically involves the following steps:
Formation of Adamantyl Derivative: The starting material, adamantane, is first functionalized to introduce a reactive group, such as a bromine atom, at the 1-position.
Introduction of Pyrazole Ring: The brominated adamantane is then reacted with a suitable pyrazole precursor, such as 3-trifluoromethyl-1H-pyrazole, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-Adamantan-1-yl-3-trifluoromethyl-1H-pyrazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5-Adamantan-1-yl-3-trifluoromethyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Adamantan-1-yl-3-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application.
Comparison with Similar Compounds
Similar Compounds
5-Adamantan-1-yl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with different substituents on the pyrazole ring.
Adamantane derivatives: Compounds with different functional groups attached to the adamantane core.
Trifluoromethyl pyrazoles: Compounds with a trifluoromethyl group and a pyrazole ring but without the adamantane moiety.
Uniqueness
5-Adamantan-1-yl-3-trifluoromethyl-1H-pyrazole is unique due to the combination of the adamantane core, trifluoromethyl group, and pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
1046463-05-1 |
---|---|
Molecular Formula |
C14H17F3N2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
5-(1-adamantyl)-3-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C14H17F3N2/c15-14(16,17)12-4-11(18-19-12)13-5-8-1-9(6-13)3-10(2-8)7-13/h4,8-10H,1-3,5-7H2,(H,18,19) |
InChI Key |
HRJUBPDQLPHDKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.